2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound featuring a benzo[f][1,4]oxazepine core, substituted with an isopropyl group and a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Construction of the Benzo[f][1,4]oxazepine Core: This involves the cyclization of an appropriate ortho-aminobenzamide with a suitable electrophile, such as a chloroacetyl chloride, under basic conditions.
Coupling of the Pyrazole and Benzo[f][1,4]oxazepine Units: The final step involves the coupling of the pyrazole derivative with the benzo[f][1,4]oxazepine core, typically using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the oxo group in the pyrazole moiety can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring of the benzo[f][1,4]oxazepine core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield 2-hydroxypropyl derivatives, while reduction of the oxo group in the pyrazole moiety can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The benzo[f][1,4]oxazepine core may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione: can be compared with other pyrazole-containing compounds and benzo[f][1,4]oxazepine derivatives.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally similar and share some chemical properties.
Benzo[f][1,4]oxazepine Derivatives: Compounds such as 2,3-dihydro-1H-benzo[f][1,4]oxazepine and its derivatives are structurally related and may exhibit similar biological activities.
Uniqueness
The unique combination of the pyrazole and benzo[f][1,4]oxazepine moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[2-(5-methyl-1-phenylpyrazol-4-yl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-15(2)22-24(30)26(23(29)18-11-7-8-12-21(18)31-22)14-20(28)19-13-25-27(16(19)3)17-9-5-4-6-10-17/h4-13,15,22H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXVARCRDESEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)CN3C(=O)C(OC4=CC=CC=C4C3=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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